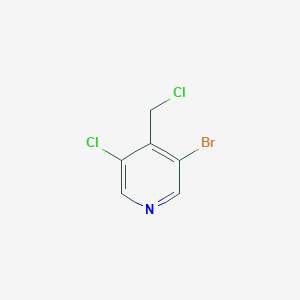

3-bromo-5-chloro-4-(chloromethyl)pyridine

描述

属性

IUPAC Name |

3-bromo-5-chloro-4-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-5-2-10-3-6(9)4(5)1-8/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESFCQAZGPOUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Halogenation of Pyridine Precursors

A common strategy involves starting from a suitably substituted pyridine, such as 3-bromo-5-chloropyridine derivatives, followed by chloromethylation at the 4-position.

- Halogenation : Introduction of bromine and chlorine at positions 3 and 5 can be achieved by selective bromination and chlorination reactions on pyridine or its derivatives.

- Chloromethylation : The chloromethyl group at position 4 is introduced by converting a hydroxymethyl intermediate to the chloromethyl derivative using chlorinating agents such as thionyl chloride or cyanuric chloride.

Metalation and Halogen Exchange Methods

- Metal-halogen exchange using organolithium or Grignard reagents can selectively functionalize the pyridine ring.

- For example, the use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) allows the formation of magnesiated pyridine intermediates that can be reacted with electrophiles (e.g., N,N-dimethylformamide) to introduce hydroxymethyl groups, which are then chlorinated to chloromethyl groups.

- This method avoids the use of highly reactive and hazardous reagents like n-butyllithium and cryogenic conditions, improving safety and scalability.

Chloromethylation Using Chlorinating Agents

- The hydroxymethyl pyridine intermediate is converted to the chloromethyl derivative using chlorinating agents such as thionyl chloride (SOCl₂) or cyanuric chloride.

- Reaction conditions vary from ambient to slightly elevated temperatures, often in halogenated solvents.

- Careful control of temperature and reagent stoichiometry is important to avoid side reactions.

Representative Preparation Procedure

Based on literature and patent data, a representative synthetic sequence is as follows:

| Step | Starting Material / Intermediate | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-Bromo-5-chloropyridine | Bromination and chlorination under controlled conditions | 3-Bromo-5-chloropyridine | - | Selective halogenation on pyridine ring |

| 2 | 3-Bromo-5-chloropyridine | Metalation with Turbo Grignard (iPrMgCl·LiCl), then reaction with DMF | 3-Bromo-5-chloro-4-(hydroxymethyl)pyridine | ~80-90 | Avoids n-BuLi, mild conditions |

| 3 | 3-Bromo-5-chloro-4-(hydroxymethyl)pyridine | Chlorination with cyanuric chloride or SOCl₂ | This compound | 75-90 | Efficient chloromethylation step |

Detailed Research Findings and Analysis

Use of Turbo Grignard Reagent for Metalation

- Turbo Grignard reagent (isopropylmagnesium chloride lithium chloride complex) selectively metalates the pyridine ring at the desired position.

- This method provides a cleaner reaction profile compared to n-butyllithium, reducing by-products and improving yields.

- The intermediate formed reacts with electrophiles like DMF to yield hydroxymethyl derivatives suitable for chlorination.

Chlorination Step

- Chlorination of the hydroxymethyl intermediate is typically performed with thionyl chloride or cyanuric chloride.

- Cyanuric chloride has been reported to give clean conversion with good yields and fewer side products.

- Reaction monitoring by NMR and GC-MS confirms complete conversion and purity.

Alternative Routes and Considerations

- Direct bromination of chloromethyl-substituted pyridines is less common due to potential side reactions.

- Halogenation order is critical; typically, the bromine and chlorine substituents are introduced before chloromethylation to avoid deactivation or side reactions.

- Reaction solvents such as carbon tetrachloride or dichloromethane are commonly used, with temperature control (often cooling to -15 °C during halogenation) to enhance selectivity.

Data Table Summarizing Key Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | 3-Bromo-5-chloropyridine | Turbo Grignard metalation + DMF, then chlorination with cyanuric chloride | 75-90 | Mild conditions, scalable | Requires careful handling of Grignard reagent |

| 2 | 3-Bromo-5-chloro-4-(hydroxymethyl)pyridine | Chlorination with SOCl₂ in halogenated solvent at 0-25 °C | 80-85 | Robust chlorination | SOCl₂ is corrosive and requires careful handling |

| 3 | 4-Chlorofuro[3,2-c]pyridine (related precursor) | Bromination with Br₂ in CCl₄ at -15 °C, followed by base treatment | 96 (related compound) | High yield for related bromochloropyridine | Not direct for target compound but informative |

Summary and Recommendations

- The preferred industrial and laboratory preparation of This compound involves selective halogenation of pyridine derivatives, followed by metalation with Turbo Grignard reagent and electrophilic formylation, then chlorination of the hydroxymethyl intermediate.

- This sequence avoids hazardous reagents like n-butyllithium and harsh conditions, offering improved safety and scalability.

- Chlorination with cyanuric chloride is an effective alternative to thionyl chloride, providing cleaner reactions.

- Reaction parameters such as temperature, solvent choice, and reagent stoichiometry critically influence yield and purity.

- Analytical techniques such as NMR, GC-MS, and FT-IR are essential for monitoring reaction progress and confirming product identity.

化学反应分析

Types of Reactions: 3-bromo-5-chloro-4-(chloromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

科学研究应用

3-bromo-5-chloro-4-(chloromethyl)pyridine has diverse applications in scientific research:

Biology: The compound can be used in the study of enzyme inhibition and as a building block for biologically active molecules.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism by which 3-bromo-5-chloro-4-(chloromethyl)pyridine exerts its effects involves its interaction with various molecular targets. The presence of halogen atoms and the pyridine ring allows it to participate in hydrogen bonding, halogen bonding, and π-π interactions. These interactions can influence the compound’s binding affinity to enzymes, receptors, and other biological macromolecules, thereby modulating their activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

Key Example :

- 3-Bromo-2-chloro-5-(chloromethyl)pyridine (CAS 904745-60-4): Despite similar substituents (Br, Cl, and -CH₂Cl), the altered positions (Br at C3, Cl at C2, and -CH₂Cl at C5) lead to distinct electronic and steric profiles.

Other Pyridine Derivatives :

- 3-Bromo-5-chloro-2-methoxypyridine (CAS 102830-75-1): The methoxy group at C2 introduces electron-donating effects, contrasting with the electron-withdrawing chloromethyl group in the target compound. This difference impacts solubility and reactivity in Suzuki-Miyaura couplings .

- 2-Bromo-4-chloropyridine (CAS 22918-01-0): Lacking the chloromethyl group, this derivative exhibits lower molecular weight (212.46 g/mol vs. 247.92 g/mol for the target compound) and reduced steric complexity, favoring simpler substitution reactions .

Heterocyclic Analogues

Pyrimidine Derivatives :

- 5-Bromo-2-chloropyrimidin-4-amine (CAS 77476-95-0): The pyrimidine core (two nitrogen atoms) increases ring electronegativity compared to pyridine. This compound forms hydrogen-bonded dimers in its crystal structure, a feature absent in the target compound due to differences in nitrogen positioning .

Thienopyridine Systems:

- 5-Chloro-2-(6-methylpyridazin-4-yl)thieno[3,2-b]pyridine: The fused thiophene ring enhances π-conjugation, leading to higher thermal stability (melting point >300°C) compared to the target compound’s likely lower melting range (estimated 150–200°C based on analogous structures) .

Table 1: Key Properties of Selected Compounds

Critical Analysis of Research Findings

- Synthetic Challenges: The target compound’s synthesis likely requires careful control of halogenation steps to avoid positional isomerism, as seen in low-yield routes for analogous compounds (e.g., 26% yield for 2-bromo-5-chlorothieno[3,2-b]pyridine).

- Thermal Stability : Pyrimidine derivatives (e.g., 5-bromo-2-chloropyrimidin-4-amine) exhibit higher melting points due to hydrogen bonding, whereas chloromethyl-substituted pyridines may decompose at elevated temperatures .

生物活性

3-Bromo-5-chloro-4-(chloromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C6H5BrClN

- Molecular Weight : 220.47 g/mol

- CAS Number : 39741-46-3

The compound features a pyridine ring substituted with bromine and chlorine atoms, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves halogenation reactions followed by chloromethylation. Various methods have been explored to enhance yield and purity, including:

- Halogenation : Utilizing bromine and chlorine under controlled conditions.

- Chloromethylation : Employing chloromethyl methyl ether or other chloromethylating agents.

These synthetic routes are critical for producing the compound in sufficient quantities for biological testing.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its efficacy against multidrug-resistant strains, with minimal inhibitory concentrations (MICs) ranging from to for Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The compound's mechanism likely involves inhibition of bacterial topoisomerases, crucial for DNA replication.

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines, suggesting potential applications in cancer therapy. The cytotoxicity was assessed using standard assays such as MTT or XTT, revealing IC50 values that indicate effective cell growth inhibition .

The proposed mechanism of action involves the compound's interaction with specific cellular targets:

- Topoisomerase Inhibition : The compound binds to bacterial topoisomerases, disrupting DNA replication and leading to cell death.

- Cell Membrane Disruption : It may also affect bacterial cell membranes, increasing permeability and facilitating the entry of other antimicrobial agents.

Study on Antibacterial Activity

A comprehensive study evaluated the antibacterial properties of this compound against various pathogens. The results indicated a broad spectrum of activity, particularly against resistant strains . The study employed both in vitro assays and in vivo models to confirm efficacy.

| Bacterial Strain | MIC () |

|---|---|

| Staphylococcus aureus | <0.03125 |

| Enterococcus faecalis | <0.03125 |

| Acinetobacter baumannii | 1 |

| Klebsiella pneumoniae | 4 |

Cytotoxicity Assessment

Another study focused on the cytotoxic effects of the compound on human cancer cell lines. The findings suggested that it could serve as a lead compound for further development in anticancer therapies.

| Cell Line | IC50 () |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

常见问题

Q. What are the optimal synthetic routes for 3-bromo-5-chloro-4-(chloromethyl)pyridine?

The synthesis of this compound typically involves halogenation and chloromethylation steps. A validated approach includes:

- Microwave-assisted coupling : Using palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) under argon at 140°C to facilitate cross-coupling reactions .

- Chloromethylation : Lewis acid-catalyzed reactions (e.g., ZnCl₂ or AlCl₃) with formaldehyde and HCl to introduce the chloromethyl group .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (50:50 to 95:5) yields pure product .

Q. How is the compound purified, and what analytical methods confirm its purity?

- Purification : Gravity filtration followed by silica gel chromatography effectively removes impurities .

- Characterization :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., chloromethyl at C4, bromo at C3) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 265.5 for [M+H]⁺) validate molecular weight .

- HPLC : Purity >95% with reverse-phase C18 columns .

Advanced Research Questions

Q. How does the chloromethyl group influence regioselectivity in substitution reactions?

The chloromethyl group at C4 enhances reactivity at adjacent positions due to steric and electronic effects:

- Nucleophilic Substitution : Amines or thiols preferentially attack the C4 chloromethyl group, forming derivatives like 4-(aminomethyl)pyridines .

- Electronic Effects : The electron-withdrawing Cl and Br groups deactivate the pyridine ring, directing electrophiles to the chloromethyl site .

- Comparative Reactivity : Isomers lacking the chloromethyl group (e.g., 3-bromo-5-chloropyridine) show lower substitution rates .

Q. Reactivity Comparison Table

| Compound | Reactivity (Relative Rate) | Major Product | Source |

|---|---|---|---|

| This compound | 1.0 (reference) | 4-Substituted derivatives | |

| 3-Bromo-5-chloropyridine | 0.3 | Aromatic ring substitution |

Q. What strategies mitigate by-products in cross-coupling reactions involving this compound?

- Catalyst Optimization : Use Pd/XPhos systems to reduce homocoupling by-products .

- Temperature Control : Maintain 140°C to prevent decomposition of boronic acid reagents .

- Solvent Selection : Anhydrous CH₂Cl₂ minimizes side reactions like hydrolysis .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Molecular docking with enzymes (e.g., kinases) identifies potential binding sites via the chloromethyl group’s covalent bonding capability .

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to assess reactivity in drug design .

Q. What are the challenges in scaling up synthesis while maintaining yield?

- Continuous Flow Systems : Improve heat distribution and reduce reaction time vs. batch methods .

- Catalyst Recycling : Immobilized Pd catalysts reduce costs and waste .

- Safety : Handle chloromethyl intermediates in fume hoods due to toxicity .

Q. How does the compound’s stability vary under different storage conditions?

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

- Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the chloromethyl group .

Methodological Guidance for Data Contradictions

- Conflicting NMR Data : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping peaks .

- Unexpected Reaction Outcomes : Perform control experiments (e.g., omitting catalyst) to identify side-reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。